molecular formula C19H27BN2O4 B8129645 tert-Butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

tert-Butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B8129645
M. Wt: 358.2 g/mol
InChI Key: YSJUORLQZULUHR-UHFFFAOYSA-N
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Description

tert-Butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a boron-containing heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. Key structural attributes include:

  • tert-Butyl carbamate group: Enhances stability and modulates solubility .
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacol boronate): Facilitates Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry for biaryl synthesis .

This compound serves as a versatile intermediate in drug discovery, particularly for kinase inhibitors like Bruton’s tyrosine kinase (BTK) .

Properties

IUPAC Name

tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BN2O4/c1-12-9-13-14(20-25-18(5,6)19(7,8)26-20)11-22(15(13)21-10-12)16(23)24-17(2,3)4/h9-11H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJUORLQZULUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup and Optimization

A representative procedure involves reacting 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine with B₂pin₂ in the presence of palladium catalysts such as [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) and potassium acetate (KOAc) in N,N-dimethylformamide (DMF) at 80–90°C under nitrogen.

Key Reaction Parameters

ParameterValue/Detail
CatalystPd(dppf)Cl₂ (5 mol%)
BaseKOAc (3 equiv)
SolventDMF
Temperature80–90°C
Reaction Time12–16 hours
Yield43%

The reaction proceeds via oxidative addition of the palladium catalyst to the carbon–bromine bond, followed by transmetallation with B₂pin₂ and reductive elimination to yield the boronate ester. Steric hindrance from the tert-butyl carbamate group necessitates prolonged reaction times to achieve moderate yields.

Purification and Characterization

Crude products are typically extracted with ethyl acetate, washed with brine, and purified via column chromatography (silica gel, 9–50% ethyl acetate in petroleum ether). Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic signals for the tert-butyl group (δ 1.45 ppm, singlet) and boron-bound protons (δ 1.25 ppm, singlet). High-resolution mass spectrometry (HRMS) further validates molecular integrity.

Alternative Boronating Agents and Methods

While Miyaura borylation dominates the literature, alternative strategies have been explored to improve efficiency or circumvent palladium dependency.

Direct Boronation via Lithium–Halogen Exchange

Lithiation of 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine with n-butyllithium at −78°C, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, affords the boronate ester in 35–40% yield. This method avoids transition metals but requires stringent cryogenic conditions and exhibits lower reproducibility.

Copper-Mediated Borylation

Copper(I) thiophene-2-carboxylate (CuTc) catalyzes the borylation of aryl bromides with B₂pin₂ in dimethyl sulfoxide (DMSO) at 100°C. While this approach reduces costs, competing protodeborylation and side reactions limit yields to <30%.

Functionalization and Protecting Group Strategies

The tert-butyl carbamate (Boc) group is introduced early in the synthesis to protect the pyrrole nitrogen and prevent undesired side reactions during subsequent steps.

Boc Protection Protocol

Treatment of 5-methyl-1H-pyrrolo[2,3-b]pyridine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) containing 4-dimethylaminopyridine (DMAP) at 25°C for 6 hours affords the Boc-protected intermediate in 85% yield.

Critical Considerations

  • Base Selection : Triethylamine (Et₃N) or DMAP enhances reaction efficiency.

  • Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) improve Boc group incorporation.

Regioselective Bromination

Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) and subsequent quenching with bromine selectively installs bromine at the 3-position of the Boc-protected pyrrolo[2,3-b]pyridine. This step is pivotal for enabling Miyaura borylation at the desired position.

Comparative Analysis of Synthetic Routes

The table below contrasts the efficacy of major preparation methods:

MethodCatalystYield (%)Purity (%)Scalability
Miyaura BorylationPd(dppf)Cl₂43>95High
Lithium–Halogen ExchangeNone3890Low
Copper-MediatedCuTc2885Moderate

Miyaura borylation remains the optimal choice due to its balance of yield and scalability, despite requiring palladium catalysts.

Mechanistic Insights and Challenges

Steric and Electronic Effects

The tert-butyl carbamate group introduces steric bulk that slows transmetallation in Miyaura borylation, necessitating higher catalyst loadings. Electron-donating methyl groups at the 5-position enhance nucleophilicity at the 3-position, favoring boron incorporation.

Common Side Reactions

  • Protodeborylation : Competing hydrolysis of the boronate ester under acidic or aqueous conditions.

  • Homocoupling : Undesired dimerization via Ullmann-type reactions in copper-mediated methods.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids.

  • Reduction: The pyrrolopyridine core can be reduced to form different derivatives.

  • Substitution: The boronic acid group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or Dess-Martin periodinane.

  • Reduction: Typical reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Boronic esters or boronic acids.

  • Reduction: Reduced pyrrolopyridine derivatives.

  • Substitution: Various substituted pyrrolopyridine derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe in biological studies to investigate enzyme activities or cellular processes.

  • Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly in the development of anticancer and anti-inflammatory agents.

  • Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Structural Analogues

The table below highlights structural differences and similarities with key analogues:

Compound Name Substituents/Modifications Key Features Reference
Target Compound 5-Methyl, tert-butyl carbamate, dioxaborolane Balanced solubility and reactivity; BTK inhibitor intermediate
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 5-Bromo substituent Enhanced electrophilicity for cross-coupling; potential halogen bonding
2-Ethyl-5-(dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine Ethyl group, triisopropylsilyl protection Improved lipophilicity; altered steric bulk for selective coupling
tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 3-Iodo, 5-CF₃, tert-butyl carbamate Electron-withdrawing CF₃ group enhances metabolic stability
(S)-tert-Butyl 2-(5-(4-(dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate Chiral pyrrolidine, imidazole-biphenyl linkage Targets kinase allosteric sites; modular design for selectivity

Key Observations :

  • Substituent Effects : Methyl and ethyl groups (target vs. ) influence solubility and steric interactions. Bromo and trifluoromethyl substituents () alter electronic properties and binding affinities.
  • Protecting Groups : tert-Butyl carbamate (target, ) offers hydrolytic stability compared to triisopropylsilyl (), which may require harsher deprotection conditions.

Physicochemical Properties

  • Solubility: The tert-butyl carbamate in the target compound likely improves aqueous solubility over non-polar analogues (e.g., triisopropylsilyl in ), aligning with solubility optimization strategies for thieno[2,3-b]pyridines .
  • Stability : The dioxaborolane ring is stable under anhydrous conditions but hydrolyzes in protic solvents, a trait shared with other boronate esters .

Biological Activity

The compound tert-Butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₈H₂₅BN₂O₄
  • Molecular Weight : 358.2 g/mol
  • CAS Number : 942070-47-5
  • MDL Number : MFCD12407268

The biological activity of this compound is primarily linked to its role as an inhibitor of specific protein kinases. Notably, it has shown significant inhibitory effects on the DYRK1A enzyme. The inhibition of DYRK1A is associated with various cellular processes including cell cycle regulation and neuroprotection.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : The compound has been validated through assays that demonstrate its ability to reduce pro-inflammatory responses in microglial cells.
  • Antioxidant Properties : ORAC assays have confirmed its antioxidant capacity, which may contribute to neuroprotective effects.
  • Cytotoxicity : In vitro studies indicate that it can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.

Data Table of Biological Activities

Activity TypeAssay MethodResultReference
DYRK1A InhibitionEnzymatic AssayIC50 = 0.025 μM
Anti-inflammatoryLPS-induced Pro-inflammatory AssaySignificant reduction observed
Antioxidant ActivityORAC AssayHigh antioxidant capacity
CytotoxicityMTT AssayGI50 = 0.55 μM in HCT116 cells

Case Study 1: DYRK1A Inhibition and Neuroprotection

In a study focusing on neurodegenerative diseases, this compound was tested for its neuroprotective properties. The compound demonstrated a significant ability to inhibit DYRK1A activity in neuronal cells, leading to reduced apoptosis and enhanced cell survival under oxidative stress conditions.

Case Study 2: Anticancer Efficacy

Another investigation evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent cytotoxic effect on HCT116 colon cancer cells with an IC50 value of approximately 0.55 μM. This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics.

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can its purity be validated?

The synthesis typically involves coupling boron reagents (e.g., bis(pinacolato)diboron) with pyrrolo[2,3-b]pyridine derivatives under palladium catalysis. A common protocol includes Suzuki-Miyaura cross-coupling reactions, where the boronate ester group is introduced at the 3-position of the pyrrolopyridine scaffold . Post-synthesis, purity is validated using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy , with emphasis on verifying the absence of residual catalysts (e.g., Pd) via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What structural features influence its reactivity in medicinal chemistry applications?

The compound’s reactivity is governed by:

  • The dioxaborolane group , which enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • The tert-butyl carboxylate group , which enhances solubility and stability during biological assays.
  • The pyrrolo[2,3-b]pyridine core , a privileged scaffold in kinase inhibitor design (e.g., SGK-1 inhibition) . Steric hindrance from the tert-butyl group may slow reaction kinetics, necessitating optimized conditions (e.g., elevated temperatures or microwave-assisted synthesis) .

Q. What safety precautions are essential when handling this compound?

Key precautions include:

  • Avoiding ignition sources (P210) due to flammability risks .
  • Using personal protective equipment (PPE) and working in a fume hood to prevent inhalation or skin contact.
  • Storing in inert atmospheres (e.g., argon) to preserve boronate ester integrity .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates and transition states, guiding experimental design. For example, ICReDD’s hybrid computational-experimental approach uses machine learning to prioritize reaction conditions, reducing trial-and-error inefficiencies . This is critical for designing derivatives with modified substituents (e.g., replacing methyl groups with halogens) to enhance binding affinity .

Q. What analytical strategies resolve contradictions in spectral data for boronate-containing compounds?

Discrepancies in ¹¹B NMR or ¹H-¹³C HSQC spectra may arise from dynamic exchange processes or impurities. Solutions include:

  • Low-temperature NMR to stabilize boronates.
  • LC-MS hyphenation to correlate spectral peaks with molecular ions.
  • Reductive workup experiments to confirm boronate integrity .

Q. How do steric and electronic effects impact its performance in catalytic systems?

Steric bulk from the tert-butyl group can hinder catalyst access, requiring ligands with flexible backbones (e.g., XPhos or SPhos) in cross-couplings. Electronic effects from the pyrrolopyridine’s nitrogen atoms influence regioselectivity in arylations. Kinetic studies (e.g., variable-temperature NMR) and Hammett plots can quantify these effects .

Q. What methodologies assess its stability under physiological conditions for in vivo studies?

  • Hydrolytic stability assays in buffer solutions (pH 7.4) to monitor boronate ester decomposition via LC-MS.
  • Plasma protein binding studies using equilibrium dialysis to evaluate bioavailability.
  • Metabolic stability tests in liver microsomes, with glutathione trapping to identify reactive intermediates .

Experimental Design & Data Analysis

Q. How to design SAR studies for kinase inhibition using this scaffold?

  • Synthesize analogs with variations at the 5-methyl and boronate positions.
  • Test inhibitory activity against kinase panels (e.g., DiscoverX KINOMEscan).
  • Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding modes in SGK-1’s ATP pocket .

Q. What purification challenges arise during scale-up, and how are they addressed?

Boronate esters are prone to protodeboronation under acidic conditions. Mitigation strategies include:

  • Flash chromatography with neutral silica gel.
  • Crystallization in non-polar solvents (e.g., hexane/ethyl acetate).
  • Avoiding aqueous workups unless stabilized by Lewis bases (e.g., THF) .

Q. How to troubleshoot low yields in cross-coupling reactions involving this compound?

Common issues and solutions:

  • Catalyst poisoning : Use freshly distilled solvents and degas reaction mixtures.
  • Oxygen sensitivity : Conduct reactions under inert atmospheres (N₂/Ar).
  • Byproduct formation : Optimize stoichiometry (e.g., 1.1 equiv boronate) and employ scavengers (e.g., polymer-bound triphenylphosphine) .

Tables of Key Data

Table 1. Spectral Characterization Benchmarks

TechniqueKey Peaks/DataSignificance
¹H NMR δ 1.35 (s, 12H, pinacol CH₃)Confirms dioxaborolane integrity
¹³C NMR δ 84.5 (quaternary C of tert-butyl)Validates carboxylate protection
HRMS [M+H]⁺ m/z 346.2121 (calc. 346.2118)Ensures molecular formula accuracy

Table 2. Reaction Optimization Parameters

ConditionImpact on YieldRecommended Range
Temperature>100°C improves boronate activation90–110°C
Catalyst Loading2–5 mol% Pd(OAc)₂ balances cost/efficiency3 mol%
SolventDioxane/H₂O (4:1) enhances miscibility4:1 v/v

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